molecular formula C10H10ClNO B176545 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride CAS No. 199480-42-7

3,4-dihydroisoquinoline-2(1H)-carbonyl chloride

Cat. No.: B176545
CAS No.: 199480-42-7
M. Wt: 195.64 g/mol
InChI Key: ICQJONGSPSQPOH-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride is an organic compound belonging to the isoquinoline family Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride has several scientific research applications:

Future Directions

The future directions for research on 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride are promising. Its derivatives have shown potential as antidepressant and anticonvulsant agents , suggesting that it could be a valuable compound for further study in medicinal chemistry.

Preparation Methods

The synthesis of 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride typically involves the reaction of 3,4-dihydroisoquinoline with phosgene or thionyl chloride. The reaction conditions often include the use of an inert atmosphere and low temperatures to prevent decomposition. Industrial production methods may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Oxidation and Reduction: The compound can be oxidized to form isoquinoline derivatives or reduced to yield tetrahydroisoquinoline derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3,4-dihydroisoquinoline-2(1H)-carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride can be compared with other isoquinoline derivatives such as:

The uniqueness of this compound lies in its versatile reactivity and its role as a key intermediate in synthesizing various biologically active compounds.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinoline-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQJONGSPSQPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619533
Record name 3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199480-42-7
Record name 3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1.47 g of bis(trichloromethyl) carbonate in 10 ml of methylene chloride was added dropwise within 20 min. to a solution of 2 g of 1,2,3,4-tetrahydro-isoquinoline in 30 ml of methylene chloride and 2.5 ml of triethylamine under argon at 0° C. The reaction mixture was stirred at room temperature for 2 h., then diluted with 50 ml of methylene chloride and washed with 50 ml of water, 50 ml of a 5% hydrochloric acid solution, 50 ml of a saturated sodium hydrogen carbonate solution and 50 ml of a saturated sodium chloride solution. The organic phases were dried over magnesium sulfate, concentrated, and the residue was dried at room temperature and about 12 mbar. 2.74 g (94%) of 3,4-dihydro-1H-isoquinoline-2-carbonyl chloride were obtained as a pale orange oil. MS (EI): 195M30 .
Quantity
1.47 g
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2 g
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10 mL
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30 mL
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2.5 mL
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50 mL
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Synthesis routes and methods II

Procedure details

Commercially available 1,2,3,4-tetrahydroisoquinoline (50 mg) was dissolved in chloroform (10 ml), and triphosgene (111 mg) was added to the solution. The mixture was stirred at room temperature for 2 hr. The solvent was removed by distillation to give 1,2,3,4-tetrahydro-2-isoquinolinecarbonyl chloride. 1,2,3,4-Tetrahydro-2-isoquinolinecarbonyl isothiocyanate was prepared using this compound as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]aniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 1,2,3,4-tetrahydro-2-isoquinolinecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (78 mg, yield 94%).
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50 mg
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reactant
Reaction Step One
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10 mL
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solvent
Reaction Step One
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111 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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